![molecular formula C15H8ClFO5S B2762311 3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one CAS No. 866346-86-3](/img/structure/B2762311.png)

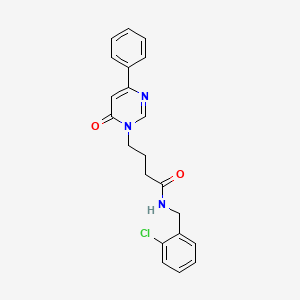

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

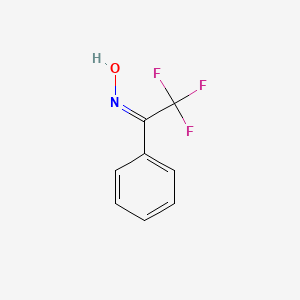

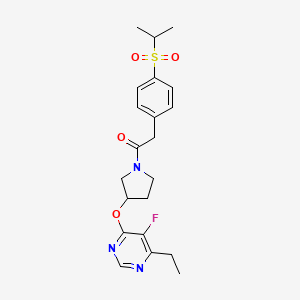

The compound appears to contain a sulfonyl group attached to a 3-chloro-4-fluorophenyl moiety, and a 7-hydroxy-2H-chromen-2-one (a type of coumarin) moiety . Sulfonyl groups are often used in organic chemistry to increase the solubility of compounds, and coumarins are a type of aromatic compound often found in plants .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3-chloro-4-fluorophenylsulfonyl moiety would likely contribute to the polarity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and coumarin moieties. Sulfonyl groups are typically quite stable but can undergo reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the sulfonyl group could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

- Anti-Inflammatory Properties : Researchers have investigated its potential as an anti-inflammatory agent due to its structural resemblance to natural flavonoids. It may modulate inflammatory pathways and contribute to drug development for conditions like arthritis and inflammatory bowel diseases .

- Anticancer Activity : The compound’s hydroxychromone scaffold has been explored for its anticancer effects. It could inhibit tumor growth or metastasis by targeting specific cellular pathways .

- Fluorosulfonyl Radical Chemistry : Sulfonyl fluorides, including this compound, play a crucial role in chemical biology. Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient method for producing sulfonyl fluorides. These compounds are valuable tools for labeling biomolecules and studying biological processes .

- Functional Materials : Researchers have investigated the incorporation of this compound into functional materials. Its unique structure may contribute to the development of organic semiconductors, sensors, or optoelectronic devices .

- Phytohormone Analogs : The compound’s resemblance to indole-3-acetic acid (a plant hormone) suggests potential applications in plant growth regulation. Further studies explore its effects on seed germination, root development, and stress responses .

- Sulfonylation Reactions : Chemists have utilized this compound as a sulfonylating agent in synthetic transformations. It participates in C–H functionalization, cross-coupling reactions, and other synthetic methodologies .

- Fluorescent Probes : Researchers have labeled cellular components with derivatives of this compound to visualize specific targets in biological assays. Its fluorescence properties make it useful for tracking cellular processes .

Medicinal Chemistry and Drug Development

Chemical Biology

Materials Science

Plant Biology

Organic Synthesis

Biological Assays and Probes

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-chloro-4-fluorophenyl)sulfonyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClFO5S/c16-11-7-10(3-4-12(11)17)23(20,21)14-5-8-1-2-9(18)6-13(8)22-15(14)19/h1-7,18H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFGAMRWJRGVAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClFO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)